WNK463 -

WNK463

Catalog Number: EVT-285574
CAS Number:
Molecular Formula: C21H24F3N7O2
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WNK463, chemically named N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide, is a potent, selective, and orally bioavailable small molecule inhibitor of the With-No-Lysine (WNK) kinase family. [] It was initially developed by Novartis for its potential antihypertensive properties. [] In scientific research, WNK463 serves as a valuable tool to investigate the biological roles of WNK kinases in various cellular processes and disease models. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Isoform-Specific Inhibitors: Despite the efficacy of WNK463 as a pan-WNK inhibitor, future research could focus on developing isoform-specific inhibitors to target specific WNK kinases and minimize potential off-target effects. [, ] This would allow for a more tailored therapeutic approach for various diseases.
  • Elucidating WNK Kinase Interactome: Further research is needed to fully understand the complex network of proteins interacting with WNK kinases. [] Identifying and characterizing these interactions could uncover novel therapeutic targets and pathways.

Tyrphostin 47

Relevance: Similar to WNK463, Tyrphostin 47 was shown to increase endothelial permeability in isolated rat lungs. It also mimicked the effects of WNK463 on intracellular calcium ion concentration in endothelial cells. This suggests that both compounds may share a similar mechanism of action, possibly through the inhibition of WNK1. []

Temozolomide

Relevance: In contrast to WNK463, which inhibits WNK1, temozolomide was found to activate WNK1. This opposite effect resulted in an attenuation of endothelial permeability, highlighting the role of WNK1 in regulating vascular permeability. []

WNK-IN-11

Relevance: Both WNK-IN-11 and WNK463 target the WNK kinase family, specifically WNK1. While WNK463 is a pan-WNK inhibitor, WNK-IN-11 exhibits selectivity for WNK1. Both inhibitors have been shown to reduce corneal wound closure in human tissue-engineered corneas and human corneal epithelial cell monolayers. [, ]

Rafoxanide

Relevance: Rafoxanide acts as an inhibitor of oxidative stress-responsive kinase 1 (OSR1), which is a downstream effector of WNK1. A combinatorial treatment approach using both WNK463 (WNK1 inhibitor) and Rafoxanide (OSR1 inhibitor) demonstrated significant anti-cancer efficacy in a zebrafish model of liver cancer, surpassing the efficacy of Regorafenib. This suggests a synergistic effect of inhibiting both WNK1 and OSR1 in cancer treatment. []

Regorafenib

Relevance: While both Regorafenib and WNK463 have shown anti-cancer activity, a combinatorial treatment approach involving WNK463 (WNK1 inhibitor), Rafoxanide (OSR1 inhibitor), and oligo-fucoidan demonstrated superior anti-cancer efficacy compared to Regorafenib alone in a zebrafish model of liver cancer. [] This suggests that targeting specific components of the WNK1-OSR1 pathway might offer advantages over broader multi-kinase inhibition strategies.

Relevance: While both HTH01-015 and WNK463 target different protein families, they demonstrated synergistic effects on neurogenic and non-adrenergic contractions in human prostate tissues. [] Combining HTH01-015 and WNK463 led to enhanced inhibition of these contractions compared to either compound alone, suggesting a potential for a combined therapeutic approach in conditions involving these pathways.

Overview

WNK463 is a small molecule inhibitor that targets the WNK (with-no-lysine [K]) kinase family, specifically acting as a pan-WNK inhibitor. This compound has garnered attention due to its potential therapeutic applications in regulating blood pressure, stroke, and various cancers, including triple-negative breast cancer and glioblastoma. WNK463 operates through an ATP-competitive mechanism, differentiating it from other inhibitors that may bind allosterically .

Source and Classification

WNK463 was identified through high-throughput screening of small molecule libraries aimed at discovering specific inhibitors of WNK kinases. The compound is classified as a trihalo-sulfone and is part of a broader class of WNK inhibitors that includes other compounds like WNK476, which exhibit different binding characteristics .

Synthesis Analysis

The synthesis of WNK463 involves several key steps:

  1. Chlorination: The initial step employs N-chlorosuccinimide as a chlorine source and lithium hexamethyldisilazane as a base in tetrahydrofuran to produce an intermediate compound.
  2. Nitration: Following chlorination, standard nitration conditions are applied to introduce a nitro group, yielding another intermediate.
  3. Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution using cyclohexylamine to obtain WNK463.

This synthetic pathway has been optimized for yield and efficiency, with reported yields for various intermediates ranging from 47% to 63% .

Molecular Structure Analysis

Structure

WNK463 features a complex molecular structure characterized by its trihalo-sulfone moiety. This structure is essential for its interaction with the ATP binding site of WNK kinases.

Data

The crystallographic data for WNK463 in complex with WNK1 has been resolved to 2.9 Å, providing insights into its binding interactions. The electron density maps confirm the positioning of the compound within the active site of the kinase, highlighting critical interactions that contribute to its inhibitory activity .

Chemical Reactions Analysis

WNK463 participates in various chemical reactions primarily related to its inhibition of WNK kinases. The compound's mechanism involves competitive inhibition where it binds to the ATP site of the kinase, preventing substrate phosphorylation. This interaction disrupts downstream signaling pathways critical for processes like cell proliferation and angiogenesis in cancer cells .

Mechanism of Action

The mechanism of action for WNK463 involves its competitive inhibition of ATP binding to WNK kinases:

  1. Binding: WNK463 binds to the ATP-binding site of the kinase.
  2. Inhibition: This binding prevents ATP from associating with the kinase, effectively halting phosphorylation processes.
  3. Downstream Effects: The inhibition leads to reduced signaling through pathways associated with cell growth and survival, particularly in tumor cells.

Data indicate that WNK463 can significantly decrease cellular activities such as motility and cytolytic functions in natural killer cells when tested in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of WNK463 is approximately 400 g/mol.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: WNK463 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: As a trihalo-sulfone, it can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications.

Relevant analyses have shown that modifications to the halogen groups can significantly affect the potency of the compound against WNK kinases .

Applications

WNK463 has several potential scientific applications:

  • Cancer Research: Due to its ability to inhibit pathways critical for tumor growth, it is being explored as a therapeutic agent in various cancers.
  • Cardiovascular Studies: Its role in regulating blood pressure makes it a candidate for research into hypertension treatments.
  • Immunology: Studies indicate that inhibiting WNK kinases can affect natural killer cell functions, suggesting potential applications in immunotherapy .
Biochemical and Pharmacological Characterization of WNK463

Structural Basis of Pan-WNK Kinase Inhibition

ATP-Competitive Binding Mechanism

WNK463 functions as a potent ATP-competitive inhibitor, exploiting a unique structural feature in the WNK kinase ATP-binding pocket. Unlike typical kinases where the catalytic lysine residue resides in the β3 strand, WNK kinases position this lysine (Lys233 in WNK1) in the catalytic loop. This rearrangement creates a distinct hydrophobic pocket adjacent to the ATP-binding site. WNK463's trifluoromethyl-oxadiazolyl pyridine group occupies this hydrophobic pocket, while its imidazole-carboxamide moiety forms hydrogen bonds with the kinase hinge region, achieving high-affinity inhibition [1] [6]. This mechanism confers exceptional selectivity, as demonstrated by kinase profiling assays where WNK463 inhibited only 2 out of 442 tested human kinases at 10 µM [10].

Isoform-Specific Affinity Profiles

WNK463 exhibits nanomolar potency against all four WNK isoforms but displays variable affinity:

WNK IsoformIC₅₀ (nM)Relative Potency
WNK21Highest
WNK15High
WNK36High
WNK49Moderate

Table 1: Isoform-specific inhibition profiles of WNK463. Data from biochemical kinase assays [4] [9] [10].

The 9-fold difference between WNK2 and WNK4 inhibition likely stems from variations in their catalytic domain sequences, particularly residues lining the ATP-binding cleft. This differential inhibition may have physiological implications, given the distinct tissue distributions of WNK isoforms [9].

Molecular Dynamics Simulations of Kinase-Inhibitor Interactions

All-atom simulations reveal that WNK463 binding induces conformational changes in WNK kinases, stabilizing an inactive state. Key observations include:

  • Salt bridge disruption: The inhibitor disrupts a conserved salt bridge between Lys233 and Glu239 in WNK1, hindering catalytic activity.
  • Hydrophobic pocket stabilization: The trifluoromethyl group maintains van der Waals contacts with Phe502 and Leu504 in WNK1, reducing protein flexibility.
  • Differential water networks: Simulations show WNK2 exhibits tighter water-mediated hydrogen bonding with the inhibitor than WNK4, explaining its higher affinity [6]. These computational insights rationalize the isoform-specific potency and guide future inhibitor design [6] [8].

Pharmacokinetic and Pharmacodynamic Properties

Oral Bioavailability and Tissue Distribution in Rodent Models

WNK463 demonstrates favorable pharmacokinetics in rodent models:

ParameterC57BL/6 MiceSprague Dawley Rats
Oral bioavailability100%74%
Plasma half-life (t₁/₂)3.6 hours2.1 hours
Cₘₐₓ (10 mg/kg p.o.)1,170 nM1,170 nM
Tissue distributionKidney > BrainKidney > Liver

Table 2: Pharmacokinetic parameters of WNK463 in rodent models [1] [5] [9].

Notably, WNK463 achieves sufficient brain penetration to modulate hippocampal WNK activity, reducing phosphorylation of the downstream effector OSR1 by >60% at 3 hours post-administration. This distribution underpins its effects on neuronal glucose uptake and memory enhancement in mice [8] [9].

Dose-Dependent Effects on Blood Pressure and Electrolyte Homeostasis

In spontaneously hypertensive rats (SHRs), oral administration of WNK463 produces dose-responsive physiological changes:

  • Blood pressure: Doses of 1, 3, and 10 mg/kg reduce mean arterial pressure by 15, 25, and 40 mmHg, respectively, within 4 hours. This correlates with plasma concentrations of 88–1,170 nM [1] [4].
  • Diuresis and electrolyte excretion: Urine output increases 2.5-fold at 10 mg/kg, accompanied by 3-fold elevations in urinary Na⁺ and K⁺ excretion. This mirrors the pharmacological effects of loop diuretics but operates through distinct molecular mechanisms [1] [7].
  • Mechanistic basis: Inhibition of renal WNK-SPAK/OSR1 signaling reduces phosphorylation of the Na⁺-Cl⁻ cotransporter (NCC) and Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2). This impairs renal salt reabsorption, increasing electrolyte excretion and reducing blood volume [4] [7]. The effect is chloride-dependent, as low intracellular Cl⁻ (induced by dietary K⁺ deficiency) normally activates WNK kinases [7].

Properties

Product Name

WNK463

IUPAC Name

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide

Molecular Formula

C21H24F3N7O2

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32)

InChI Key

HWSHOMMVLGBIDN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NVP-WNK463; NVP-WNK 463; NVP-WNK-463; WNK463; WNK-463; WNK 463.

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.